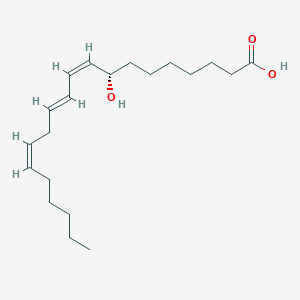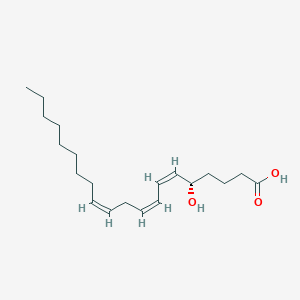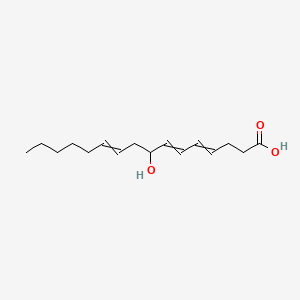
tetranor-12(R)-HETE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is a metabolite of arachidonic acid, a polyunsaturated fatty acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammation and other physiological processes. Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is specifically known for its role in the regulation of vascular tone and platelet aggregation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxy group at specific positions on the arachidonic acid molecule. The hydroperoxy intermediate is then reduced to form the hydroxy derivative.
Industrial Production Methods
Industrial production of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes.
Reduction: The hydroxy group can be reduced to form alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and amine reagents like ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cardiovascular disorders.
Industry: Utilized in the development of biotechnological processes for the production of eicosanoid derivatives.
Mecanismo De Acción
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid exerts its effects by interacting with specific receptors on the surface of target cells. These receptors are part of the G-protein-coupled receptor family, which activates intracellular signaling pathways upon ligand binding. The activation of these pathways leads to various physiological responses, including the regulation of vascular tone and platelet aggregation.
Comparación Con Compuestos Similares
Similar Compounds
12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with similar biological activities.
15(S)-hydroxy-5,8,11,13-eicosatetraenoic acid: Known for its anti-inflammatory properties.
5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid: Involved in leukotriene biosynthesis.
Uniqueness
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific regio- and stereochemistry, which confers distinct biological activities compared to other eicosanoids. Its role in regulating vascular tone and platelet aggregation makes it a valuable compound for studying cardiovascular physiology and developing therapeutic agents.
Propiedades
IUPAC Name |
8-hydroxyhexadeca-4,6,10-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOVKDIBOBQLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
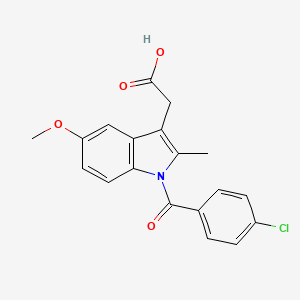
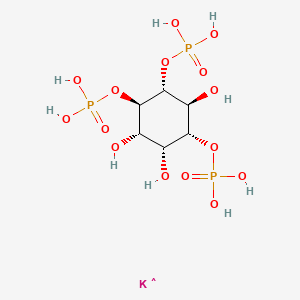
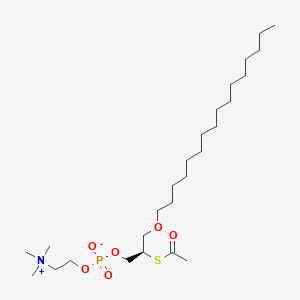
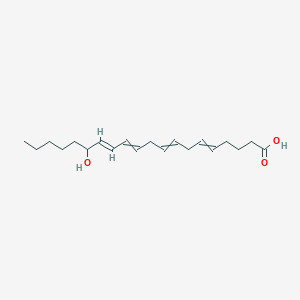
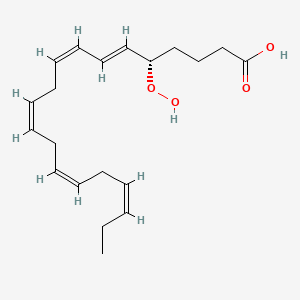

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
